An In-Depth Technical Guide to 4-Methoxybenzophenone: Chemical Properties and Structure
An In-Depth Technical Guide to 4-Methoxybenzophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Methoxybenzophenone. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and characterization are also provided, along with visualizations of key chemical processes.
Chemical Structure and Identification
4-Methoxybenzophenone, also known as (4-methoxyphenyl)(phenyl)methanone, is an aromatic ketone. Its structure consists of a benzoyl group attached to an anisole (B1667542) (methoxybenzene) ring at the para-position relative to the methoxy (B1213986) group.
| Identifier | Value |
| IUPAC Name | (4-methoxyphenyl)(phenyl)methanone[1] |
| CAS Number | 611-94-9[1] |
| Molecular Formula | C₁₄H₁₂O₂[1] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2[1] |
| InChI | InChI=1S/C14H12O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3[1] |
Physicochemical Properties
4-Methoxybenzophenone is a white to yellow-orange crystalline solid at room temperature. It is insoluble in water but soluble in many organic solvents.[2]
| Property | Value |
| Molecular Weight | 212.24 g/mol [1] |
| Melting Point | 60-63 °C[3] |
| Boiling Point | 354-356 °C[3] |
| Appearance | White to yellow-orange crystalline solid |
| Solubility | Insoluble in water |
Spectral Data for Structural Elucidation
Spectroscopic analysis is crucial for the confirmation of the structure and purity of 4-Methoxybenzophenone.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Methoxybenzophenone in CDCl₃ typically shows signals in the aromatic region corresponding to the protons of the two phenyl rings and a singlet for the methoxy group protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.83 | m | 2H | Protons ortho to the carbonyl on the unsubstituted phenyl ring |
| ~7.75 | m | 2H | Protons ortho to the carbonyl on the methoxy-substituted phenyl ring |
| ~7.56 | m | 1H | Proton para to the carbonyl on the unsubstituted phenyl ring |
| ~7.47 | t | 2H | Protons meta to the carbonyl on the unsubstituted phenyl ring |
| ~6.96 | dd | 2H | Protons meta to the carbonyl on the methoxy-substituted phenyl ring |
| ~3.88 | s | 3H | Methoxy group protons (-OCH₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~195.6 | Carbonyl carbon (C=O) |
| ~163.2 | Carbon bearing the methoxy group |
| ~138.3 | Quaternary carbon of the unsubstituted phenyl ring |
| ~132.6 | Carbons ortho to the carbonyl on the methoxy-substituted phenyl ring |
| ~131.9 | Para carbon of the unsubstituted phenyl ring |
| ~130.1 | Quaternary carbon of the methoxy-substituted phenyl ring |
| ~129.8 | Ortho carbons of the unsubstituted phenyl ring |
| ~128.2 | Meta carbons of the unsubstituted phenyl ring |
| ~113.6 | Meta carbons of the methoxy-substituted phenyl ring |
| ~55.5 | Methoxy carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methoxybenzophenone shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~1650 | C=O (carbonyl) stretching |
| ~1600, ~1575, ~1500 | C=C (aromatic) stretching |
| ~1250 | C-O-C (asymmetric ether) stretching |
| ~1030 | C-O-C (symmetric ether) stretching |
| ~3050 | C-H (aromatic) stretching |
| ~2950, ~2850 | C-H (aliphatic, -OCH₃) stretching |
UV-Visible (UV-Vis) Spectroscopy
4-Methoxybenzophenone exhibits strong UV absorption, a property that is exploited in its application as a UV filter. In methanol, it typically shows a maximum absorption (λmax) around 286 nm.
Experimental Protocols
Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation
This method involves the reaction of anisole with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Materials:
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Anisole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dilute hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
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Add a solution of benzoyl chloride in dichloromethane dropwise to the cooled suspension with stirring.
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After the addition is complete, add a solution of anisole in dichloromethane dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-Methoxybenzophenone.
Caption: Workflow for the synthesis of 4-Methoxybenzophenone.
Green Synthesis Approach
An environmentally benign method for the synthesis of 4-methoxybenzophenone involves the acylation of anisole with benzoic acid using a solid acid catalyst, such as tungstophosphoric acid supported on MCM-41. This approach avoids the use of stoichiometric amounts of Lewis acids and hazardous chlorinated solvents.[3]
General Procedure:
-
A mixture of anisole, benzoic acid, and the solid acid catalyst is heated in a solvent-free system or a high-boiling point, non-chlorinated solvent.
-
The reaction is carried out at an elevated temperature for a specified period.
-
After the reaction, the solid catalyst is separated by filtration.
-
The product is isolated from the reaction mixture, typically by distillation or crystallization.
This method offers advantages in terms of catalyst recyclability and reduced waste generation.
Reaction Mechanism: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.
Caption: Mechanism of Friedel-Crafts Acylation.
Applications in Research and Drug Development
4-Methoxybenzophenone has several important applications:
-
UV Absorber: Due to its ability to absorb UVA radiation, it is used as a UV filter in sunscreens and cosmetics to protect the skin from sun damage.[2] It is also used as a photostabilizer in plastics and coatings to prevent degradation from UV exposure.[2]
-
Photoinitiator: It can act as a photoinitiator in polymerization reactions, where it absorbs light and initiates the polymerization process.
-
Synthetic Intermediate: It serves as a valuable building block in organic synthesis for the preparation of more complex molecules, including some that may have pharmaceutical applications.
-
Plant Growth Regulation: Analogues of 4-methoxybenzophenone have been shown to exhibit plant growth-regulating activities.
Safety and Handling
4-Methoxybenzophenone is a combustible solid and may cause skin, eye, and respiratory irritation.[1][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a dust mask, should be worn when handling this chemical.[5] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3] In case of a spill, avoid generating dust and clean up immediately.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][5]
